molecular formula C6H11NO2 B14446923 prop-2-enyl N,N-dimethylcarbamate CAS No. 74562-18-8

prop-2-enyl N,N-dimethylcarbamate

Cat. No.: B14446923
CAS No.: 74562-18-8
M. Wt: 129.16 g/mol
InChI Key: HZYNIVGEZQLDBF-UHFFFAOYSA-N
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Description

Prop-2-enyl N,N-dimethylcarbamate is a chemical compound known for its diverse applications in various fields. It is characterized by the presence of a prop-2-enyl group attached to a N,N-dimethylcarbamate moiety. This compound is of significant interest due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl N,N-dimethylcarbamate can be synthesized through various methods. One common approach involves the reaction of prop-2-enyl alcohol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process may also incorporate advanced purification techniques to remove any impurities and ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where the prop-2-enyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted carbamates.

Scientific Research Applications

Prop-2-enyl N,N-dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the manufacturing of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism by which prop-2-enyl N,N-dimethylcarbamate exerts its effects involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diallyl carbonate: Shares the prop-2-enyl group but differs in its functional groups.

    N-(Prop-2-en-1-yl)acetamide: Similar in structure but with different functional groups.

Uniqueness

Prop-2-enyl N,N-dimethylcarbamate is unique due to its specific combination of the prop-2-enyl group and the N,N-dimethylcarbamate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

74562-18-8

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

prop-2-enyl N,N-dimethylcarbamate

InChI

InChI=1S/C6H11NO2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3

InChI Key

HZYNIVGEZQLDBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCC=C

Origin of Product

United States

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